2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide
Description
The compound 2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide is a heterocyclic hybrid molecule integrating multiple pharmacologically relevant moieties:
- Furan-2-yl: A five-membered aromatic oxygen-containing ring linked to the oxadiazole core, known for enhancing antimicrobial and anti-inflammatory activity .
- Indole: A bicyclic structure associated with anticancer and neuroprotective properties .
- 2-Methoxyphenylacetamide: A substituted acetamide group that may improve lipophilicity and target binding .
This compound is synthesized via condensation reactions involving furan-2-carbohydrazine, indole derivatives, and substituted acetamides, as reported in analogous protocols .
Properties
IUPAC Name |
2-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]indol-1-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4/c1-29-19-10-5-3-8-17(19)24-21(28)14-27-13-16(15-7-2-4-9-18(15)27)22-25-26-23(31-22)20-11-6-12-30-20/h2-13H,14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLISGQDAQSDMEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide is a member of the oxadiazole family, known for its diverse biological activities. This article provides a comprehensive review of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.38 g/mol. Its structure features an indole ring fused with a furan-substituted oxadiazole moiety, which is critical for its biological activity.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The compound has shown promising results in various cancer cell lines:
- Cytotoxicity : The compound demonstrated cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and U-937 (leukemia) with IC50 values in the micromolar range. For instance, derivatives similar to this compound have been reported to achieve IC50 values as low as 0.65 µM against MCF-7 cells, indicating potent anticancer activity .
- Mechanism of Action : The mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of p53 and caspase-3 cleavage in treated cells. Flow cytometry analyses confirmed that these compounds activate apoptotic pathways in a dose-dependent manner .
Antimicrobial Activity
The oxadiazole scaffold has also been associated with antimicrobial properties. Compounds containing this structure have been tested against various bacterial strains and fungi, showing effective inhibition at low concentrations. For example, derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
In addition to anticancer and antimicrobial effects, some studies suggest that oxadiazole derivatives can modulate inflammatory responses. This is particularly relevant in conditions such as arthritis and other inflammatory diseases where these compounds may reduce pro-inflammatory cytokine production .
Case Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 | 0.65 | Apoptosis via p53 activation |
| Study 2 | HeLa | 2.41 | Induction of caspase pathways |
| Study 3 | U-937 | 1.20 | Cell cycle arrest |
Clinical Implications
The biological activities of this compound suggest potential applications in drug development for cancer therapy, particularly as a lead compound for further modifications aimed at enhancing potency and selectivity.
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally analogous molecules from diverse studies:
Key Observations :
- The 2-methoxyphenyl substituent may enhance lipid solubility compared to nitro or chlorophenyl groups, influencing bioavailability .
- Synthesis methods vary: Chloroacetamide alkylation (65% yield) vs. thioacetamide condensation (80% yield), suggesting efficiency depends on substituent reactivity .
Key Observations :
- The indole-oxadiazole core is associated with anticancer activity (e.g., IC₅₀: 18.7 µM in MCF-7 cells) , while benzofuran-oxadiazole derivatives show stronger antimicrobial effects .
- SIRT2 inhibitors with methoxybenzyl groups (IC₅₀: 9.8 µM) imply that the target’s 2-methoxyphenyl moiety could be relevant in neurodegenerative disease research .
Physicochemical Properties
Key Observations :
- The target compound’s lower LogP compared to chloro-methylphenyl analogs (3.2 vs. 4.1) suggests improved aqueous solubility, which may aid in vitro testing .
- Benzofuran derivatives exhibit moderate ethanol solubility, while methoxy-substituted compounds (e.g., SIRT2 inhibitors) show better DMSO compatibility .
Q & A
Q. What statistical approaches are recommended for high-throughput screening data?
- Methodology : Apply Z-score normalization to account for plate-to-plate variability. Use false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to minimize Type I errors. Cluster analysis (e.g., hierarchical clustering) identifies activity patterns across compound libraries .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
